molecular formula C11H13NO3 B14644145 2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 54399-02-9

2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14644145
CAS No.: 54399-02-9
M. Wt: 207.23 g/mol
InChI Key: KLDQHJYKHGYZPP-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a nitrogen-containing heterocyclic compound. It is part of the isoindolinone family, which is known for its significant role in organic synthesis and medicinal chemistry. These compounds are often used as key structural scaffolds in pharmaceuticals and natural products due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves a copper-catalyzed multicomponent cascade cyclization. This method uses readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts. The reaction conditions are typically mild, and the process offers good functional group compatibility, resulting in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the copper-catalyzed multicomponent cascade cyclization, suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindolinone core.

    Substitution: Substitution reactions, particularly involving the nitrogen atom, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones and carboxylic acids, while reduction can produce alcohols and amines.

Scientific Research Applications

2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-(2-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-3,8-9H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDQHJYKHGYZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2CC=CCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60788155
Record name 2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60788155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54399-02-9
Record name 2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60788155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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